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An In-Depth Technical Guide to the Olfactory Properties of (Z)-2-Penten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Z)-2-Penten-1-ol (CAS No: 1576-95-0) is a volatile organic compound recognized for its

contribution to the aroma profile of various natural products, including green tea, virgin olive oil,

and broccoli.[1] As a C5 unsaturated alcohol, its distinct olfactory characteristics make it a

subject of interest in flavor and fragrance chemistry, as well as in the study of chemosensory

reception. This technical guide provides a comprehensive overview of the olfactory properties

of (Z)-2-Penten-1-ol, detailing its sensory profile, physicochemical characteristics, and the

experimental methodologies used for its evaluation.

Olfactory Profile
The olfactory profile of (Z)-2-Penten-1-ol is predominantly characterized by a "green" aroma.[2]

Sensory evaluations have further described its scent with a range of nuances, including:

Fruity and Ethereal: Often described as having a fruity character, reminiscent of cherry,

particularly upon dilution.[2]

Sharp and Pungent: It can impart sharp and pungent notes, contributing a certain "bite" to

both sweet and savory applications.[2]
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Complex Green Notes: The green character is complex, with descriptions including phenolic,

nasturtium, and metallic undertones.

Its flavor profile is similarly described as ethereal, green, and spicy, with notes of mustard and

horseradish.[2]

Physicochemical and Quantitative Olfactory Data
A summary of the key physicochemical properties of (Z)-2-Penten-1-ol is presented in Table 1.

While a specific odor detection threshold for (Z)-2-Penten-1-ol is not readily available in the

surveyed literature, it is important to note that structurally similar "green note" compounds, such

as (Z)-3-Hexen-1-ol (leaf alcohol), are known for their very low odor thresholds, meaning they

can be detected by the human nose at very low concentrations.[3] The potency of such

compounds is a critical factor in their contribution to the overall aroma of a product.

Table 1: Physicochemical Properties of (Z)-2-Penten-1-ol

Property Value Reference(s)

Molecular Formula C₅H₁₀O [4]

Molecular Weight 86.13 g/mol [1]

Appearance Colorless liquid [1]

Specific Gravity 0.84900 to 0.85600 @ 25°C [2]

Refractive Index 1.43300 to 1.43900 @ 20°C [2]

Boiling Point 138.0 °C @ 760.00 mm Hg [1]

Flash Point 48.33 °C (119.00 °F) TCC [2]

Solubility
Slightly soluble in water;

soluble in non-polar solvents
[1]

Experimental Protocols
The characterization of the olfactory properties of volatile compounds like (Z)-2-Penten-1-ol
relies on specialized analytical and sensory techniques. The following sections detail the
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methodologies for key experiments.

Gas Chromatography-Olfactometry with Aroma Extract
Dilution Analysis (GC-O-AEDA)
This technique is employed to identify the most potent odor-active compounds in a sample. It

involves the separation of volatile compounds by gas chromatography, with the effluent being

split between a chemical detector (e.g., mass spectrometer) and a sniffing port for sensory

evaluation.

Objective: To determine the Flavor Dilution (FD) factor of (Z)-2-Penten-1-ol, which is a

measure of its odor potency relative to other volatile compounds in a sample.

Methodology:

Sample Preparation: A sample containing (Z)-2-Penten-1-ol is subjected to solvent

extraction or headspace solid-phase microextraction (SPME) to isolate the volatile fraction.

Serial Dilution: The obtained extract is serially diluted with a solvent (e.g., dichloromethane)

in a 1:1 or 1:2 ratio.[5]

GC-O Analysis: Each dilution is injected into the gas chromatograph. The GC is equipped

with a column suitable for the separation of volatile alcohols. The column effluent is split, with

one part directed to a mass spectrometer for chemical identification and the other to a

heated sniffing port.

Olfactory Evaluation: A trained sensory panelist sniffs the effluent from the sniffing port and

records the retention time and a descriptor for each odor detected.

FD Factor Determination: The analysis proceeds from the most diluted to the most

concentrated extract. The FD factor is the highest dilution at which the characteristic odor of

(Z)-2-Penten-1-ol is still detectable.[5]

Sensory Panel Evaluation for Odor Profile
Characterization
A trained sensory panel is essential for describing the qualitative aspects of an odorant.
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Objective: To obtain a detailed qualitative description of the odor profile of (Z)-2-Penten-1-ol.

Methodology:

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity and trained to identify and describe a wide range of standard aroma

compounds, particularly those with "green" notes.[6][7]

Sample Preparation: (Z)-2-Penten-1-ol is diluted to a concentration well above its detection

threshold in an odorless solvent (e.g., dipropylene glycol or mineral oil). Samples are

presented in coded, identical containers.

Evaluation Environment: The evaluation is conducted in a sensory analysis laboratory with

controlled temperature, humidity, and airflow to minimize distractions.

Odor Assessment: Panelists are presented with the sample and asked to describe the

perceived odor using a standardized lexicon of aroma descriptors. They may also be asked

to rate the intensity of different odor characteristics on a linear scale.

Data Analysis: The frequency of use for each descriptor is compiled to create a

comprehensive odor profile.

Determination of Odor Detection Threshold
The odor detection threshold is the minimum concentration of a substance that is perceivable

by the human sense of smell.[8] The ascending forced-choice method is a standard procedure

for this determination.[9]

Objective: To determine the concentration at which 50% of a panel can detect the presence of

(Z)-2-Penten-1-ol.

Methodology:

Panel Selection: A panel of screened and trained individuals is used.

Sample Preparation: A series of ascending concentrations of (Z)-2-Penten-1-ol in an

odorless medium (e.g., purified air or water) is prepared.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b074994?utm_src=pdf-body
https://www.dlg.org/en/mediacenter/dlg-expert-reports/food-sensory-technology/dlg-expert-report-01-2017-panel-training-on-odour-and-aroma-perception-for-sensory-analysis
https://www.mdpi.com/2076-3417/11/24/11977
https://www.benchchem.com/product/b074994?utm_src=pdf-body
https://en.wikipedia.org/wiki/Odor_detection_threshold
https://store.astm.org/e0679-19.html
https://www.benchchem.com/product/b074994?utm_src=pdf-body
https://www.benchchem.com/product/b074994?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Forced-Choice Presentation: In each trial, a panelist is presented with three samples

(triangle test), two of which are blanks (medium only) and one contains the odorant at a

specific concentration.[10] The panelist is required to identify the sample that is different,

even if they have to guess.[10]

Ascending Concentration Series: The presentation begins with a concentration below the

expected threshold and increases in steps until the panelist can correctly identify the

odorant-containing sample over several consecutive trials.[11]

Threshold Calculation: The individual threshold is typically calculated as the geometric mean

of the last concentration missed and the first concentration correctly identified. The group

threshold is the concentration at which 50% of the panelists can detect the compound.

Visualization of Experimental Workflows and
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the described

experimental protocols and a generalized olfactory signaling pathway.

GC-O with Aroma Extract Dilution Analysis (AEDA) Workflow

Sample Preparation Dilution Series
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Caption: Workflow for Gas Chromatography-Olfactometry with Aroma Extract Dilution Analysis.
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Sensory Panel Evaluation Workflow
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Data Analysis

Select & Train Panel (8-12 members)

Present Samples to Panelists

Prepare Coded Samples of (Z)-2-Penten-1-ol Controlled Sensory Lab Environment
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Caption: Workflow for Sensory Panel Evaluation of Odor Profile.
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Generalized Olfactory Signal Transduction Pathway
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Caption: Generalized pathway for olfactory signal transduction upon odorant binding.
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Olfactory Signaling
While specific olfactory receptors for (Z)-2-Penten-1-ol have not been definitively identified, the

general mechanism of olfactory perception is well-established. Odorants like (Z)-2-Penten-1-ol
are detected by olfactory receptors located on the cilia of olfactory sensory neurons in the

nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an

odorant to its specific receptor initiates a conformational change, activating the associated G-

protein (typically Gα-olf). This triggers a signaling cascade, most commonly involving the

activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The

elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations

and depolarization of the neuron. If this depolarization reaches a certain threshold, an action

potential is generated and transmitted to the olfactory bulb in the brain, where the signal is

processed, leading to the perception of a specific odor. The combinatorial activation of multiple

receptors by a single odorant and the integration of these signals in the brain contribute to the

vast range of perceivable smells.

Conclusion
(Z)-2-Penten-1-ol is a significant aroma compound with a characteristic fresh, green, and fruity

olfactory profile. Its physicochemical properties and potent aroma make it an important

molecule in the fields of flavor and fragrance science. While a specific odor detection threshold

remains to be authoritatively established, standardized methodologies such as GC-O-AEDA

and sensory panel evaluations provide robust frameworks for its quantitative and qualitative

assessment. Further research into the specific olfactory receptors that bind (Z)-2-Penten-1-ol
will provide deeper insights into the molecular mechanisms underlying the perception of

"green" aromas.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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